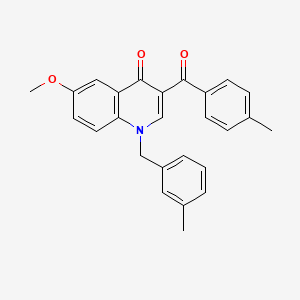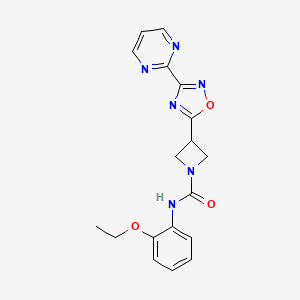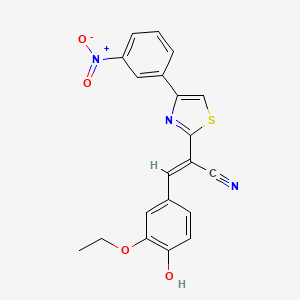
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one, also known as MMQO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MMQO is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to have antitumor, antiviral, and anti-inflammatory properties. In agriculture, 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to have insecticidal and fungicidal properties. In material science, 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been used as a precursor for the synthesis of various functional materials, such as fluorescent dyes and liquid crystals.
Mechanism of Action
The mechanism of action of 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is not fully understood, but it has been shown to interact with various cellular targets, including DNA, enzymes, and receptors. 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription. 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has also been shown to inhibit the activity of various receptors, including the serotonin receptor and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to have antioxidant and anti-inflammatory effects. At high concentrations, 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one also has some limitations, including its low solubility in water and its potential to form aggregates in solution, which can interfere with experimental results.
Future Directions
There are several future directions for research on 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one, including the development of more efficient synthesis methods, the identification of its cellular targets and mechanism of action, and the evaluation of its potential applications in various fields. 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one may also be used as a lead compound for the development of new drugs and functional materials.
Synthesis Methods
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one can be synthesized using various methods, including the Pechmann condensation reaction, the Friedlander reaction, and the Skraup reaction. The most commonly used method for synthesizing 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is the Pechmann condensation reaction, which involves the condensation of 4-methylcoumarin and 3-methylbenzaldehyde in the presence of a Lewis acid catalyst. The reaction is carried out in an organic solvent, such as ethanol or acetic acid, and the product is obtained by recrystallization.
properties
IUPAC Name |
6-methoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-17-7-9-20(10-8-17)25(28)23-16-27(15-19-6-4-5-18(2)13-19)24-12-11-21(30-3)14-22(24)26(23)29/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDMDBOTHRPEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-dichloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2578365.png)
![2-Methyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2578366.png)
![1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol](/img/structure/B2578368.png)

![4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one](/img/structure/B2578371.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2578372.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2578373.png)
![3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2578374.png)

![Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2578378.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2578379.png)